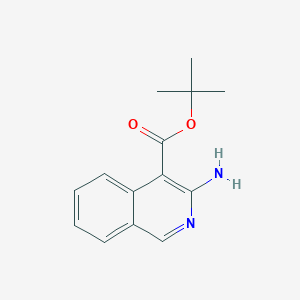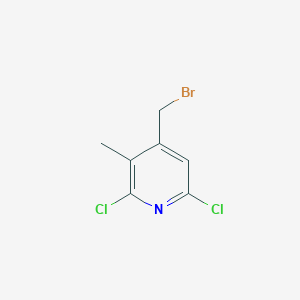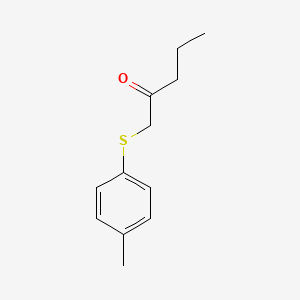
1-(P-tolylthio)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(P-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a pentan-2-one backbone with a p-tolylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(P-tolylthio)pentan-2-one can be synthesized through a reaction involving sodium hydroxide in ethanol under reflux conditions for 6 hours . The yield of this reaction is approximately 62%.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Chemical Reactions Analysis
Types of Reactions: 1-(P-tolylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be employed to reduce the carbonyl group to an alcohol.
Substitution: The p-tolylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the p-tolylthio group.
Scientific Research Applications
1-(P-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(P-tolylthio)pentan-2-one involves its interaction with various molecular targets. The p-tolylthio group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The carbonyl group in the pentan-2-one backbone can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-(P-tolylthio)propan-2-one
- 1-(P-tolylthio)butan-2-one
- 1-(P-tolylthio)hexan-2-one
Uniqueness: 1-(P-tolylthio)pentan-2-one is unique due to its specific molecular structure, which imparts distinct chemical properties The length of the carbon chain and the position of the p-tolylthio group influence its reactivity and potential applications
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-11(13)9-14-12-7-5-10(2)6-8-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MXVAFPOLCRHVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B13650414.png)
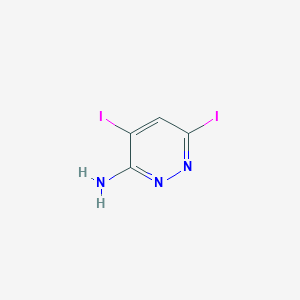
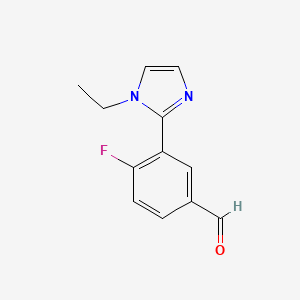
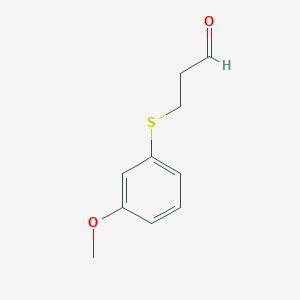
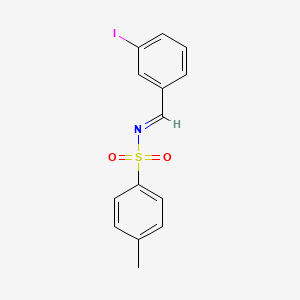
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

